BenchChemオンラインストアへようこそ!

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Regioisomer purity Synthetic building block Procurement specification

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 303150-57-4; molecular formula C₁₄H₁₀N₄O; MW 250.26) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic core bearing a 4-methoxyphenyl substituent at the 3-position and a carbonitrile group at the 6-position. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives acting as ATP-competitive inhibitors of multiple protein kinases including CDK2, TRKA, PIM-1/2, and KDR.

Molecular Formula C14H10N4O
Molecular Weight 250.261
CAS No. 303150-57-4
Cat. No. B2451323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
CAS303150-57-4
Molecular FormulaC14H10N4O
Molecular Weight250.261
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C#N
InChIInChI=1S/C14H10N4O/c1-19-12-4-2-11(3-5-12)13-8-17-18-9-10(6-15)7-16-14(13)18/h2-5,7-9H,1H3
InChIKeyRWGNJJVDNVFLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 303150-57-4): Compound Class and Procurement Relevance


3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 303150-57-4; molecular formula C₁₄H₁₀N₄O; MW 250.26) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic core bearing a 4-methoxyphenyl substituent at the 3-position and a carbonitrile group at the 6-position . This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives acting as ATP-competitive inhibitors of multiple protein kinases including CDK2, TRKA, PIM-1/2, and KDR [1]. The compound is commercially available from several suppliers at purity grades ranging from 90% to ≥98%, making it accessible as both a screening compound and a synthetic intermediate .

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Cannot Replace CAS 303150-57-4: Regioisomeric and Functional-Group Specificity


Pyrazolo[1,5-a]pyrimidine derivatives cannot be generically interchanged because the position of substituents—particularly the carbonitrile group—profoundly alters both synthetic reactivity and biological target engagement. The 6-carbonitrile regioisomer (CAS 303150-57-4) places the electron-withdrawing cyano group at a position conjugated with the pyrimidine ring nitrogen, creating a distinct electronic environment compared to the 3-carbonitrile regioisomer (CAS 320417-21-8) [1]. This positional difference directly impacts: (a) the compound's utility as a synthetic building block, since the 6-CN group is amenable to selective hydrolysis or reduction chemistry that differs from 3-CN reactivity ; and (b) its pharmacophoric alignment with kinase ATP-binding pockets, where 6-substituted pyrazolo[1,5-a]pyrimidine-6-carbonitriles have demonstrated potent PIM kinase inhibition (IC₅₀ = 0.158–0.297 μM) [2]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile Versus Closest Analogs


Purity Advantage Over Direct 3-Carbonitrile Regioisomer: ≥98% vs. ≥90%

When sourced from the same major vendor (ChemScene), 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 303150-57-4) is supplied at ≥98% purity, whereas its direct regioisomer 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 320417-21-8) is supplied at ≥90% purity . Similarly, Leyan lists the 6-carbonitrile target at 98% purity versus 90% for the 3-carbonitrile regioisomer . This 8-percentage-point purity differential reduces the impurity burden in downstream synthetic or biological applications, particularly when stoichiometric precision is required for fragment-based library synthesis or kinase assay dose-response studies.

Regioisomer purity Synthetic building block Procurement specification

Multi-Vendor Sourcing Flexibility: Three Independent Supply Channels with Documented Specifications

Unlike many single-source pyrazolo[1,5-a]pyrimidine analogs, CAS 303150-57-4 is stocked by at least three independent vendors with publicly documented purity and storage specifications: Sigma-Aldrich/Key Organics (90% purity, Country of Origin GB, MSDS available) , ChemScene (≥98% purity, sealed dry storage at 2–8°C) , and Leyan (98% purity) . The regioisomer CAS 320417-21-8 is listed as discontinued by CymitQuimica and has limited stocking information from other vendors . This multi-vendor availability reduces single-supplier procurement risk and enables purity-tiered purchasing strategies for different research applications.

Supply chain resilience Vendor qualification Quality documentation

Kinase Inhibition Scaffold Validation: Pyrazolo[1,5-a]pyrimidine-6-carbonitrile Core Demonstrates Sub-Micromolar PIM Kinase Potency

The pyrazolo[1,5-a]pyrimidine-6-carbonitrile scaffold—the exact core of CAS 303150-57-4—has been validated in peer-reviewed kinase inhibition studies. Compound 5j (2,5-diamino-7-(4-hydroxy-3-methoxyphenyl)-3-(p-tolyldiazenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile), which shares the identical 6-carbonitrile core and a 3-aryl substitution pattern with the target compound, demonstrated PIM-1 IC₅₀ = 0.158 μM and PIM-2 IC₅₀ = 0.297 μM, surpassing the reference inhibitor staurosporine (PIM-1 IC₅₀ = 0.294 μM; PIM-2 IC₅₀ = 0.477 μM) by approximately 1.9-fold and 1.6-fold respectively [1]. In cytotoxicity screening against HCT-116, Hep-G2, and MCF-7 cell lines, the 6-carbonitrile-bearing compounds 5h, 5j, and 5l exhibited IC₅₀ values in the 1.26–3.22 μM range [1]. This contrasts with pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives (e.g., the KDM4D inhibitor series), which target entirely different enzyme classes, indicating that carbonitrile position is a target-class-determining structural feature [2].

PIM kinase inhibition Oncology target engagement Structure-activity relationship

Synthetic Handle Versatility: 6-Carbonitrile Enables Derivatization Pathways Not Accessible to 3-Carbonitrile Regioisomers

The 6-carbonitrile group in CAS 303150-57-4 is positioned at the electrophilic β-position of the α,β-unsaturated pyrimidine system, making it susceptible to selective nucleophilic additions and cycloadditions that are electronically disfavored at the 3-position of the regioisomer . In the broader pyrazolo[1,5-a]pyrimidine-6-carbonitrile literature, the 6-CN group has been converted to primary amides (via H₂SO₄ hydrolysis), tetrazoles (via [3+2] cycloaddition with NaN₃), and aminomethyl derivatives (via reduction), enabling systematic exploration of hydrogen-bonding pharmacophore elements [1]. The 4-methoxyphenyl group at the 3-position further provides a spectroscopic handle (characteristic ¹H NMR OCH₃ singlet at δ ~3.8 ppm and aromatic AA'BB' pattern) for reaction monitoring .

Library synthesis Fragment elaboration Medicinal chemistry diversification

Drug-Like Physicochemical Profile: Predicted LogP and TPSA Within Oral Bioavailability Space

The target compound has predicted LogP = 2.28 and TPSA = 63.21 Ų , both within the established oral drug-likeness filters (Lipinski's Rule of Five: LogP ≤5; Veber's rule: TPSA ≤140 Ų). Critically, the compound has zero hydrogen bond donors (H-Donors = 0) , which distinguishes it from the 7-amino-substituted pyrazolo[1,5-a]pyrimidine-6-carbonitrile analogs such as the PIM inhibitor 5j, which bears two NH₂ groups (H-Donors = 2 or more) [1]. Lower H-bond donor count is associated with improved passive membrane permeability, a consideration when selecting building blocks for cell-based screening cascades where intracellular target engagement is required.

Drug-likeness Physicochemical properties Lead optimization

Recommended Application Scenarios for 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile Based on Quantitative Evidence


Kinase-Focused Fragment Library Construction Requiring High-Purity 6-Carbonitrile Building Blocks

For research groups constructing fragment-based screening libraries targeting the PIM kinase family, CAS 303150-57-4 offers a commercially available ≥98%-pure starting scaffold with the validated 6-carbonitrile pharmacophore. The class-level evidence demonstrates that pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives achieve sub-micromolar PIM-1/2 inhibition (IC₅₀ = 0.158–0.297 μM) [1], and the 4-methoxyphenyl group at the 3-position provides a modifiable hydrophobic contact point. The high purity specification (≥98% from ChemScene, 98% from Leyan) ensures that fragment soaking or biochemical assay results are not confounded by impurities exceeding 2%.

Synthetic Diversification at the 6-Carbonitrile Handle for Focused Kinase Library Synthesis

Medicinal chemistry teams synthesizing focused pyrazolo[1,5-a]pyrimidine libraries should select CAS 303150-57-4 for projects where the 6-position carbonitrile serves as a diversification point. The CN group can undergo hydrolysis to carboxamide, cycloaddition to tetrazole, or reduction to aminomethyl—transformations documented for pyrazolo[1,5-a]pyrimidine-6-carbonitriles in the peer-reviewed literature [1]. Selecting this compound over the 3-carbonitrile regioisomer (CAS 320417-21-8) ensures access to the higher-purity starting material (≥98% vs. ≥90%) and places the diversification handle at the position associated with PIM kinase inhibitory activity rather than KDM4D epigenetic targets .

Physicochemical Property Optimization of Lead Series Requiring Low H-Bond Donor Count

In lead optimization programs where passive cellular permeability is a key design parameter, CAS 303150-57-4 provides a core scaffold with zero hydrogen bond donors (H-Donors = 0) and a favorable LogP of 2.28 [1]. This represents a differentiated starting point compared to 7-amino-substituted pyrazolo[1,5-a]pyrimidine-6-carbonitriles, which introduce 2–3 additional H-bond donors that can reduce membrane permeability . The compound is particularly suited for programs where the final target product profile requires CNS penetration or intracellular target engagement in permeability-limited cell lines.

Multi-Vendor Procurement Strategy for Long-Term Medicinal Chemistry Campaigns

For research programs requiring sustained access to the pyrazolo[1,5-a]pyrimidine-6-carbonitrile scaffold over multi-year hit-to-lead or lead optimization phases, CAS 303150-57-4 offers supply chain resilience through three independent vendors with documented specifications: Sigma-Aldrich/Key Organics (90%, GB origin, MSDS available) [1], ChemScene (≥98%) , and Leyan (98%) . This multi-source availability enables purity-tiered procurement (e.g., 90% for initial route scouting; ≥98% for final compound registration) and mitigates the risk of single-supplier stockouts that could delay project milestones—a procurement advantage not shared by the 3-carbonitrile regioisomer, where one vendor has already discontinued the product .

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.